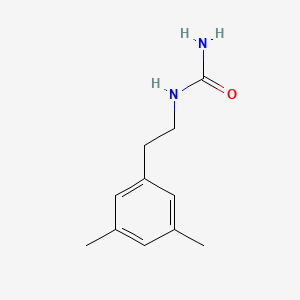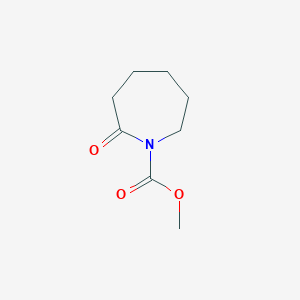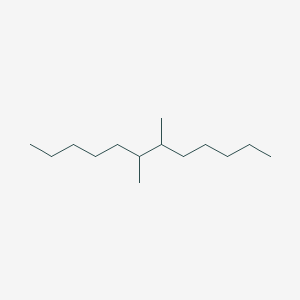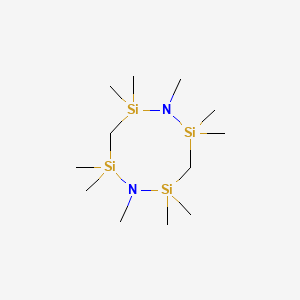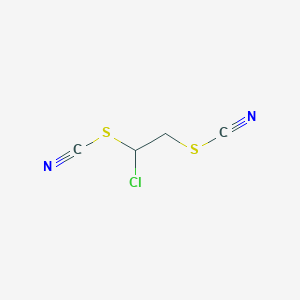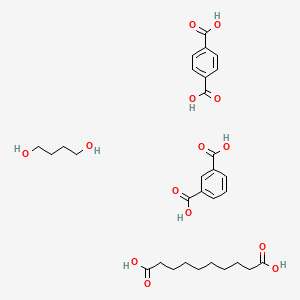
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; decanedioic acid; terephthalic acid is a complex compound that involves multiple carboxylic acids and a diol. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyesters and polyamides. The combination of these components results in a polymer with unique properties suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions between the carboxylic acids and the diol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The carboxylic acids and the diol are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the polymer. The polymer is then purified and processed into various forms for industrial use.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Esterification: The primary reaction involved in the synthesis of the polymer.
Hydrolysis: The polymer can be hydrolyzed back into its monomeric components under acidic or basic conditions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation and reduction reactions, although these are less common in the context of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, distillation.
Major Products
The major product of the esterification reaction is the polymer formed from benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid. This polymer exhibits unique mechanical and thermal properties, making it suitable for various applications.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance polyesters and polyamides.
Material Science: The polymer exhibits excellent mechanical properties, making it suitable for use in the production of fibers, films, and coatings.
Biomedical Applications: The biocompatibility of the polymer makes it suitable for use in medical devices and drug delivery systems.
Industrial Applications: Used in the production of adhesives, plasticizers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of this compound involves the formation of ester linkages between the carboxylic acid groups and the hydroxyl groups of the diol. This results in the formation of a polymer with repeating ester units. The molecular targets and pathways involved in the synthesis of this polymer include the activation of the carboxylic acid groups and the nucleophilic attack of the hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of polyamides.
Succinic Acid: A dicarboxylic acid with similar reactivity but different chain length.
Phthalic Acid: An isomer of benzene-1,3-dicarboxylic acid with different properties.
Uniqueness
The uniqueness of this compound lies in the combination of benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid, resulting in a polymer with unique mechanical and thermal properties. This makes it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
25214-81-7 |
|---|---|
Fórmula molecular |
C30H40O14 |
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid |
InChI |
InChI=1S/C10H18O4.2C8H6O4.C4H10O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-8H2,(H,11,12)(H,13,14);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clave InChI |
NGEXPMYDTNGFPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Números CAS relacionados |
25214-81-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


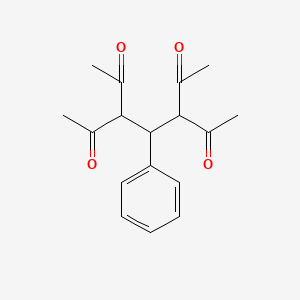


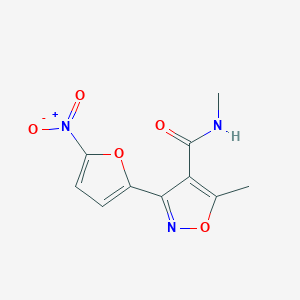
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
